HSV-1 Thymidine Kinase Substrate Selectivity: L-Thymidine Equals D-Thymidine for Viral TK but Is Completely Inert Toward Human TK1
L-Thymidine (L-T) matches D-thymidine (D-T) as a substrate for herpes simplex virus type 1 thymidine kinase (HSV-1 TK) while being entirely unrecognized by human cytosolic thymidine kinase (TK1). The Ki of L-T for HSV-1 TK is 2 μM, which is nearly identical to the Km of 2.8 μM for the natural substrate D-T [1]. In contrast, human TK1 does not phosphorylate L-T at detectable levels [1]. Among L-nucleosides, the order of HSV-1 TK substrate preference is L-thymidine >> L-dG > L-dU > L-dC > L-dA [1]. This differential enzyme recognition represents the foundational selectivity mechanism for the antiviral activity of L-thymidine.
| Evidence Dimension | HSV-1 TK affinity (Ki/Km) and human TK1 recognition |
|---|---|
| Target Compound Data | L-Thymidine: Ki = 2 μM for HSV-1 TK; not recognized by human cytosolic TK1 |
| Comparator Or Baseline | D-Thymidine: Km = 2.8 μM for HSV-1 TK; efficiently phosphorylated by human TK1 |
| Quantified Difference | Ki(L-T) / Km(D-T) ratio = 0.71 (essentially equivalent for viral TK); qualitative categorical difference for human TK1 (no detectable phosphorylation of L-T versus efficient D-T phosphorylation) |
| Conditions | In vitro enzyme kinetics with purified HSV-1 TK and human cytosolic TK; radiolabeled phosphate transfer assay |
Why This Matters
This differential substrate profile enables L-thymidine to act as a virus-selective agent: it is activated to the monophosphate form only in HSV-infected cells expressing viral TK, while remaining inert in uninfected host cells, providing a mechanistic basis for selective antiviral action with low host toxicity.
- [1] Spadari S, Maga G, Focher F, Ciarrocchi G, Manservigi R, Arcamone F, Capobianco M, Carcuro A, Colonna F, Iotti S, Garbesi A. L-thymidine is phosphorylated by herpes simplex virus type 1 thymidine kinase and inhibits viral growth. J Med Chem. 1992;35(22):4214-4220. doi:10.1021/jm00100a029 View Source
